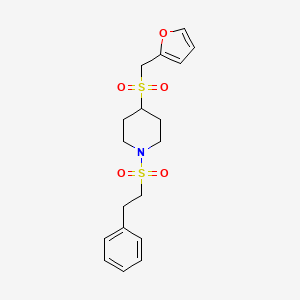

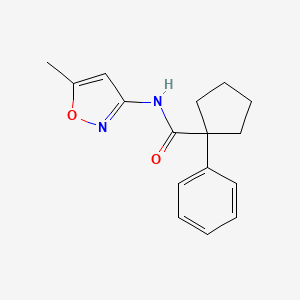

![molecular formula C19H15F2N3O3 B2550802 8-fluoro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034268-19-2](/img/structure/B2550802.png)

8-fluoro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8-fluoro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one" is a complex molecule that appears to be related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their syntheses, physicochemical properties, and potential as bioactive molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step chemical reactions. For instance, the synthesis of 8-fluoroimidazo[1,2-a]pyridine, a compound with a similar fluoro-substituted heterocyclic structure, was achieved through novel synthetic routes, demonstrating the potential for creating bioisosteric replacements for other biologically active molecules . Similarly, the synthesis of various hetero annulated carbazoles, including pyrimido carbazoles, was accomplished through Claisen-Schmidt condensation followed by condensation cum cycloaddition reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds were characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and X-ray diffraction . These techniques are essential for confirming the identity and purity of synthesized compounds, including the detailed structural features that are crucial for their biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include condensation reactions, as seen in the formation of hetero annulated carbazoles . Additionally, the synthesis of pyranothieno pyrimidinones involved deamination reactions . These reactions are indicative of the types of chemical transformations that might be used in the synthesis and functionalization of the compound of interest.

Physical and Chemical Properties Analysis

The physicochemical properties of related compounds, such as 8-fluoroimidazo[1,2-a]pyridine, were evaluated using both in silico and traditional techniques, which are important for understanding the compound's behavior in biological systems . The evaluation of these properties is crucial for the development of new drugs, as they can influence solubility, stability, and bioavailability.

Relevant Case Studies

The related compounds have been screened for biological activities, such as in vitro antitumor activity. For example, a novel pyrimido carbazole showed selective growth inhibition on the MCF-7 cell line, indicating its potential as a therapeutic drug against cancer cell proliferation . These case studies provide insights into how the compound might be evaluated for its biological activities in future research.

Applications De Recherche Scientifique

Novel Fluoro Substituted Compounds with Anti-Lung Cancer Activity

Research has shown the synthesis of novel fluorinated compounds that exhibit anticancer activity against lung cancer cell lines. These compounds demonstrate the potential of fluorinated derivatives in the development of new anticancer therapies. The study provides insights into the structure-activity relationship, highlighting the importance of fluorine substitution in enhancing the anticancer properties of these molecules (Hammam et al., 2005).

Fluorinated Heterocycles for Drug Synthesis

Another study focuses on the use of fluorinated acrylic building blocks for the synthesis of various heterocyclic compounds, including pyrazolones and pyrimidines. These fluorinated heterocycles have potential applications in the development of new drugs, showcasing the versatility of fluorine in medicinal chemistry (Shi et al., 1996).

Antiviral and Antidepressant Activity

Fluorinated pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral and antidepressant activities. Some compounds exhibited significant activity, demonstrating the therapeutic potential of fluorinated compounds in treating viral infections and depression (Zhang et al., 2016).

Anti-Inflammatory and Analgesic Agents

A study on the synthesis of novel fluorinated compounds derived from natural products showed promising anti-inflammatory and analgesic activities. These findings underline the role of fluorination in enhancing the bioactivity of natural compound derivatives (Abu‐Hashem et al., 2020).

Hepatitis B Virus Inhibitor

Research into fluorinated compounds for the treatment of hepatitis B virus (HBV) infection led to the synthesis of a potent HBV inhibitor. This study highlights the potential of fluorinated molecules in the development of new antiviral drugs (Ivashchenko et al., 2019).

Propriétés

IUPAC Name |

13-fluoro-5-(3-fluoro-4-methoxybenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O3/c1-27-16-4-2-11(8-14(16)21)18(25)23-7-6-15-13(10-23)19(26)24-9-12(20)3-5-17(24)22-15/h2-5,8-9H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCMZWZJPCCQSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

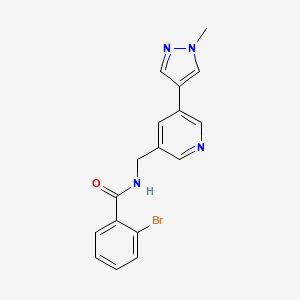

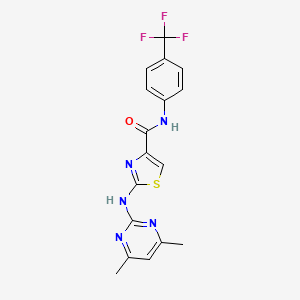

![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)

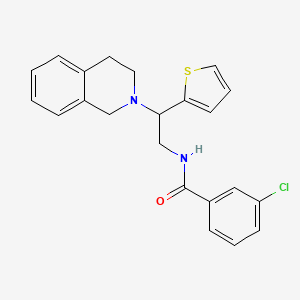

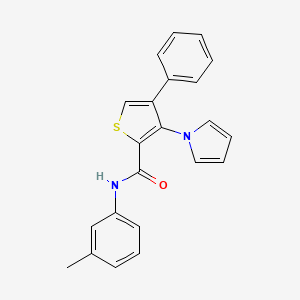

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2550725.png)

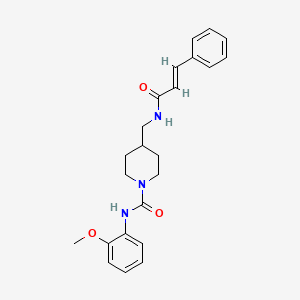

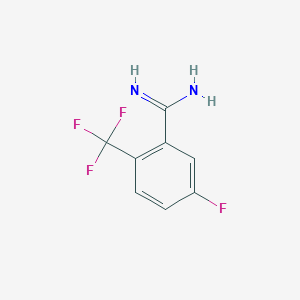

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride](/img/structure/B2550726.png)

![5-[(4-Bromophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2550730.png)

![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)

![(2R,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)